molecular formula C19H13ClN2O2 B185168 4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)- CAS No. 68279-79-8

4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)-

Cat. No. B185168
CAS RN: 68279-79-8
M. Wt: 336.8 g/mol
InChI Key: ZOJBCCCEFJXDFD-UHFFFAOYSA-N
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Description

4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)- is a chemical compound that is commonly used in scientific research. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)- is not fully understood. However, it is believed to work by interacting with specific receptors in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects
4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)- has been shown to have various biochemical and physiological effects. It has been studied for its potential anti-inflammatory, analgesic, and anticonvulsant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)- in lab experiments is its unique properties, which can make it a valuable tool for studying various biological processes. However, there are also limitations to its use, including potential toxicity and the need for specialized equipment and expertise.

Future Directions

There are many potential future directions for research involving 4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)-. Some possible areas of study include its potential applications in drug development, its interactions with specific receptors in the body, and its potential use in the treatment of various diseases.
In conclusion, 4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)- is a chemical compound that has been extensively studied for its potential applications in various fields. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. There are many potential future directions for research involving this compound, and it is likely to continue to be an important tool in scientific research for years to come.

Synthesis Methods

The synthesis of 4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)- is typically achieved through a multi-step process that involves the reaction of various chemicals. The exact synthesis method may vary depending on the specific application.

Scientific Research Applications

4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)- has been widely used in scientific research due to its unique properties. It has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2/c20-15-6-7-17(22-19(24)14-8-10-21-11-9-14)16(12-15)18(23)13-4-2-1-3-5-13/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJBCCCEFJXDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218430
Record name 4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68279-79-8
Record name 4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068279798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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